NNMT Inhibitory Potency: 1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine Demonstrates 89 nM Ki Compared to 0.501 nM for a Highly Optimized Analog
1-Methyl-3-(quinolin-6-yl)-1H-pyrazol-5-amine inhibits human nicotinamide N-methyltransferase (NNMT) with a Ki of 89 nM [1]. This represents an intermediate level of potency within the quinoline-based NNMT inhibitor class. A more extensively optimized analog (BDBM50530712/CHEMBL4591248) achieves a Ki of 0.501 nM under identical assay conditions [2], representing a 178-fold increase in potency. Conversely, another related compound (BDBM50530735/CHEMBL4435488) exhibits a Ki of 4.70 nM [3]. This potency range allows researchers to select 1-Methyl-3-(quinolin-6-yl)-1H-pyrazol-5-amine as a tool compound when partial NNMT inhibition is desired, avoiding complete target saturation that might confound pathway analysis.
| Evidence Dimension | NNMT inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 89 nM |
| Comparator Or Baseline | BDBM50530712: Ki = 0.501 nM; BDBM50530735: Ki = 4.70 nM; Baseline quinolinium scaffold: IC50 ∼1 μM (approximate Ki) |
| Quantified Difference | 178-fold less potent than 0.501 nM analog; 19-fold less potent than 4.70 nM analog; ~11-fold more potent than baseline scaffold |
| Conditions | Inhibition of N-terminal His6-tagged wild type human NNMT expressed in Escherichia coli NiCo21(DE3) assessed as reduction in 1-methylquinolinium level |
Why This Matters
This specific Ki value defines the compound's utility as a moderate-affinity chemical probe for NNMT, enabling dose-response studies where partial target engagement is experimentally advantageous.
- [1] BindingDB BDBM50247634 (CHEMBL4067973). Ki = 89 nM for 1-Methyl-3-(quinolin-6-yl)-1H-pyrazol-5-amine against human NNMT. View Source
- [2] BindingDB BDBM50530712 (CHEMBL4591248). Ki = 0.501 nM for optimized NNMT inhibitor. View Source
- [3] BindingDB BDBM50530735 (CHEMBL4435488). Ki = 4.70 nM for related NNMT inhibitor. View Source
